![molecular formula C14H28O2 B14272457 [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane CAS No. 129228-16-6](/img/structure/B14272457.png)
[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane: is an organic compound with a complex structure that includes a cyclohexane ring and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane with a suitable alkyl halide in the presence of a strong base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like hydroxide or amines.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between organic molecules and biological systems. Its functional groups make it a candidate for probing enzyme activities and metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development and delivery systems.
Industry
In the industrial sector, this compound can be used as a solvent or intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane involves its interaction with specific molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems. The cyclohexane ring provides structural stability, allowing the compound to maintain its integrity under various conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simpler structure without functional groups.
Methoxycyclohexane: Contains a single methoxy group.
2-Methylcyclohexane: Similar ring structure with a methyl group.
Uniqueness
What sets [1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane apart is its combination of multiple functional groups and a cyclohexane ring
Propiedades
Número CAS |
129228-16-6 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
[1-methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane |
InChI |
InChI=1S/C14H28O2/c1-12(2)14(10-15-3,11-16-4)13-8-6-5-7-9-13/h12-13H,5-11H2,1-4H3 |
Clave InChI |
PQIDFVXMOZQINS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(COC)(COC)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


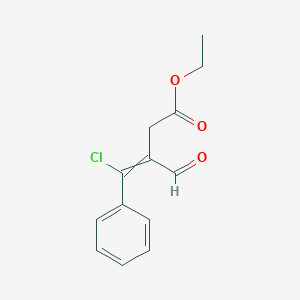
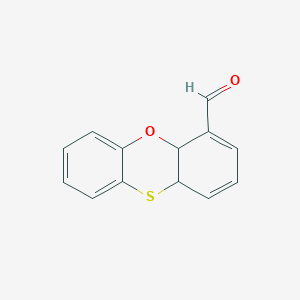
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
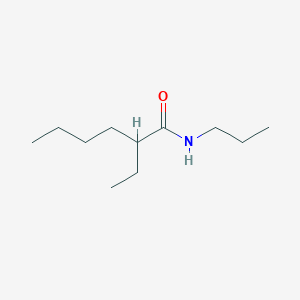
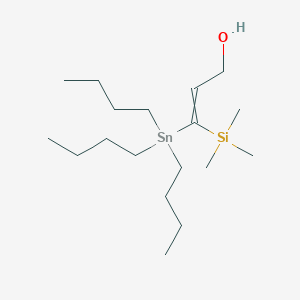
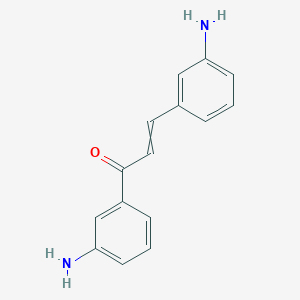
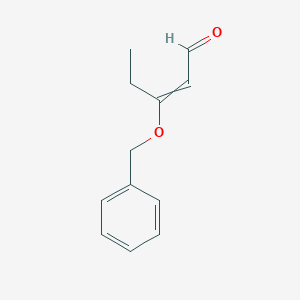
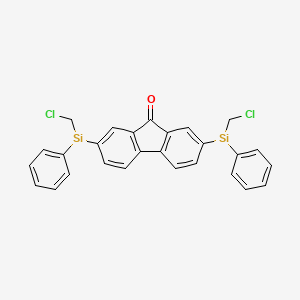
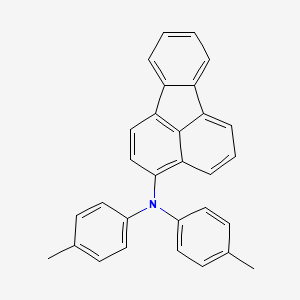
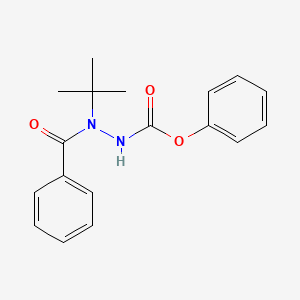
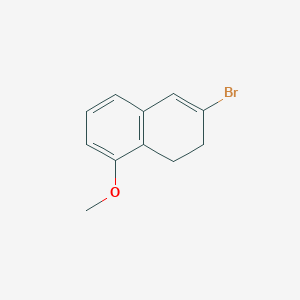
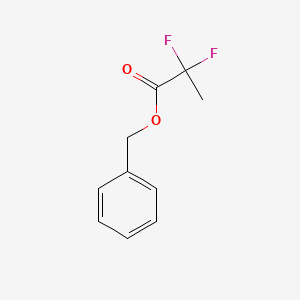
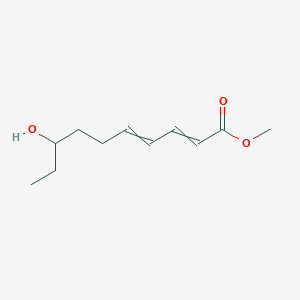
![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
